molecular formula C18H14FN3O3S B2434155 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 897614-13-0

3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B2434155
CAS No.: 897614-13-0
M. Wt: 371.39
InChI Key: CDSMYEJNYIENDT-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methylsulfonyl group, and a pyridazinyl moiety attached to a benzamide backbone. Its distinct structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
  • 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea

Uniqueness

3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSMYEJNYIENDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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